(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with an appropriate aldehyde or ketone under basic conditions to form the corresponding enone. This enone is then subjected to a Wittig reaction to introduce the carboxylic acid functionality. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques such as crystallization or chromatography ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions, often in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)prop-2-enoic acid
- (2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid
- (2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)but-2-enoic acid
Uniqueness
(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the enone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C11H15N3O with a molecular weight of approximately 207.27 g/mol. The structure features a pyrazole ring, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C11H15N3O |
Molecular Weight | 207.27 g/mol |
IUPAC Name | This compound |
CAS Number | 1001500-03-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The enone moiety may participate in Michael addition reactions, while the pyrazole ring can engage in hydrogen bonding and π–π interactions, influencing the activity of target proteins.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines in activated immune cells, indicating a mechanism that may be beneficial for treating inflammatory diseases.
Anticancer Potential
Recent studies have explored the cytotoxic effects of pyrazole derivatives on cancer cell lines. For example, compounds similar to this compound have shown promising results in inducing apoptosis in various cancer types, including breast and lung cancer.
Case Studies
- Antimicrobial Efficacy : A study on pyrazole derivatives demonstrated that compounds with similar structures to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents.
- Anti-inflammatory Effects : In an experimental model of arthritis, treatment with this compound resulted in a significant reduction in joint swelling and inflammatory markers, suggesting its utility in managing inflammatory conditions.
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that this compound effectively reduced cell viability in human cancer cell lines by inducing apoptosis through caspase activation pathways.
Properties
IUPAC Name |
(E)-3-(2-ethyl-5-methylpyrazol-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-11-8(4-5-9(12)13)6-7(2)10-11/h4-6H,3H2,1-2H3,(H,12,13)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETGEBXZLJCNOF-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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